Cas no 2138566-79-5 (4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride)
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride
- 2138566-79-5
- EN300-1145115
-
- Inchi: 1S/C7H13ClF2O3S/c1-7(9,10)6-13-4-2-3-5-14(8,11)12/h2-6H2,1H3
- InChI Key: ZDCDLGGDCWBIBM-UHFFFAOYSA-N
- SMILES: ClS(CCCCOCC(C)(F)F)(=O)=O
Computed Properties
- Exact Mass: 250.0241995g/mol
- Monoisotopic Mass: 250.0241995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 51.8Ų
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145115-1.0g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1145115-0.05g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1145115-0.1g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1145115-0.25g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1145115-0.5g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
| Enamine | EN300-1145115-1g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1145115-2.5g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1145115-5g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1145115-10g |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride |
2138566-79-5 | 95% | 10g |
$4236.0 | 2023-10-25 |
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride
Professional Introduction to 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride (CAS No. 2138566-79-5)
4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its versatile reactivity and structural features. This compound, identified by the CAS number 2138566-79-5, belongs to the class of sulfonyl chlorides, which are widely recognized for their utility in synthetic transformations, particularly in the introduction of sulfonamide functionalities into molecular architectures. The unique substitution pattern of this compound, featuring a 2,2-difluoropropoxy group attached to a butyl chain, endows it with distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The sulfonyl chloride moiety in 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride is highly reactive and serves as a crucial electrophile in various synthetic protocols. Its ability to undergo nucleophilic substitution reactions allows for the facile introduction of sulfonamide linkages, which are prevalent in many pharmacologically relevant compounds. The presence of the 2,2-difluoropropoxy group adds an additional layer of complexity, influencing both the electronic and steric environment of the molecule. Fluoroalkyl groups are known to modulate metabolic stability and binding affinity in drug candidates, making this compound particularly interesting for medicinal chemists seeking to optimize lead structures.
Recent advancements in synthetic methodologies have highlighted the utility of sulfonyl chlorides like 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride in the development of novel therapeutic agents. For instance, studies have demonstrated its application in the synthesis of sulfonamides with enhanced bioavailability and reduced toxicity. The difluoropropoxy substituent has been shown to improve lipophilicity while maintaining solubility, a critical balance for drug-like properties. This has opened up new avenues for designing molecules targeting neurological disorders, infectious diseases, and cancer.
The structural motif of 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride also finds relevance in materials science and polymer chemistry. The sulfonyl chloride functionality can be employed to modify polymer backbones or side chains, imparting specific properties such as hydrophobicity or biodegradability. Additionally, the fluoro-substituted alkoxy group can influence intermolecular interactions, making this compound a candidate for designing advanced materials with tailored functionalities.
In the realm of drug discovery, the reactivity of 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride has been leveraged to develop novel sulfonamide-based inhibitors. For example, recent research has explored its use in generating potent protease inhibitors by reacting it with appropriate amines under controlled conditions. The fluoro-substituents have been found to enhance binding affinity by modulating hydrogen bonding networks and hydrophobic interactions within protein active sites. Such modifications have led to promising candidates for treating chronic inflammatory diseases and viral infections.
The synthesis of 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride typically involves the reaction of 1-bromobutane with 2,2-difluoroethanol in the presence of a strong base followed by sulfonylation using phosphorus pentachloride or thionyl chloride. This route highlights the compound's accessibility through well-established organic transformations while maintaining high yields and purity standards required for pharmaceutical applications.
From a computational chemistry perspective, density functional theory (DFT) studies on 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the difluoropropoxy group exerts significant electron-withdrawing effects through hyperconjugation and polarizability contributions from fluorine atoms. This electronic modulation influences nucleophilic attack rates and regioselectivity in subsequent reactions.
The pharmaceutical industry has also explored derivatives of 4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride as prodrugs or pharmacophores. By incorporating this scaffold into larger molecular frameworks, researchers aim to achieve improved pharmacokinetic profiles or targeted delivery systems. For instance, conjugation with polyethylene glycol (PEG) chains has been investigated to enhance oral bioavailability or reduce immunogenicity.
In conclusion,4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride (CAS No. 2138566-79-5) represents a versatile building block with broad applications across multiple disciplines. Its unique structural features—combining a reactive sulfonyl chloride moiety with a fluoroalkyl substituent—make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new biological activities and synthetic utilities,4-(2,2-difluoropropoxy)butane-1-sulfonyl chloride is poised to remain at the forefront of chemical innovation.
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